3-Phenyl-2-propenyl beta-D-glucopyranoside
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Overview
Description
3-Phenyl-2-propenyl beta-D-glucopyranoside is a flavonoid compound known for its inhibitory properties. It has been used in various analytical methods, particularly for diagnosing bronchial reactivity . This compound is characterized by its high resistance to oxidation and reduction, making it a candidate for anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-propenyl beta-D-glucopyranoside typically involves the reaction of phenylpropene with beta-D-glucopyranoside under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of reactors and continuous flow systems, can be applied to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-2-propenyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation, which is a notable property for its stability.
Reduction: Similar to oxidation, it shows high resistance to reduction.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while substitution could result in various substituted glucopyranosides .
Scientific Research Applications
3-Phenyl-2-propenyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-2-propenyl beta-D-glucopyranoside involves its interaction with inflammatory mediators. It inhibits the release of histamine and leukotrienes, which are responsible for allergic symptoms. This inhibition occurs through the suppression of specific pathways, including the NF-κB pathway . The compound’s high resistance to oxidation and reduction also contributes to its stability and effectiveness as an anti-inflammatory agent .
Comparison with Similar Compounds
Phenyl beta-D-glucopyranoside: Similar in structure but differs in its aggregation preferences and interactions.
Phenyl beta-D-galactopyranoside: Has small structural differences but exhibits very different interactions.
Rosavin: Another glycoside with antioxidant properties, used for its antidepressant and anxiolytic effects.
Uniqueness: 3-Phenyl-2-propenyl beta-D-glucopyranoside stands out due to its high resistance to oxidation and reduction, making it a stable candidate for various applications. Its inhibitory properties on inflammatory mediators also make it unique compared to other similar compounds .
Properties
Molecular Formula |
C15H20O6 |
---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+ |
InChI Key |
KHPCPRHQVVSZAH-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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